molecular formula C10H14N2O3 B13310859 5-(3-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(3-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13310859
M. Wt: 210.23 g/mol
InChI Key: HWKVBHOWOYCGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 3-methylcyclohexyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of nitrile oxides with alkenes or alkynes to form the oxadiazole ring. For instance, the reaction of a nitrile oxide with 3-methylcyclohexylamine can yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures to ensure efficient cyclization and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing groups, while reduction can produce partially or fully reduced oxadiazole compounds .

Scientific Research Applications

5-(3-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(3-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylcyclohexyl group and the carboxylic acid group can influence the compound’s solubility, reactivity, and potential biological activity .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

5-(3-methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-6-3-2-4-7(5-6)9-11-8(10(13)14)12-15-9/h6-7H,2-5H2,1H3,(H,13,14)

InChI Key

HWKVBHOWOYCGKD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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